molecular formula C8H5F3N2O B1429772 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine CAS No. 20844-69-3

5-(Trifluoromethyl)-1,3-benzoxazol-2-amine

Cat. No. B1429772
CAS RN: 20844-69-3
M. Wt: 202.13 g/mol
InChI Key: JTDXQCUQIUYDDA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine has been achieved through a multi-step process starting from 4-trifluoromethyl benzaldehyde. The key steps include Knoevenagel condensation, Friedel-Crafts acylation, and asymmetric ring opening of epoxide, culminating in a 22% overall yield.


Molecular Structure Analysis

The molecular structure of 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine and related compounds has been studied using both experimental and theoretical methods . For instance, the stable crystal structure of 5-chloro-1-indanone has been analyzed, which shares a similar indanone core, to understand the intermolecular forces such as hydrogen bonding, halogen bonding, and π-π stacking .


Chemical Reactions Analysis

Indanones, including those with trifluoromethyl groups, are versatile intermediates in chemical reactions . For example, they can be synthesized via Friedel-Crafts alkylation under superacidic conditions, which is a testament to their reactivity and potential for further functionalization .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine are influenced by the trifluoromethyl group, which imparts unique characteristics such as increased lipophilicity and bioavailability. These properties are crucial for the compound’s applications in various fields.

Scientific Research Applications

Synthesis and Chemical Properties

5-(Trifluoromethyl)-1,3-benzoxazol-2-amine and its derivatives play a significant role in the synthesis of various compounds. For instance, it is involved in the synthesis of α-trifluoromethyl α-amino acids with aromatic, heteroaromatic, and ferrocenyl subunits in the side chain. This process demonstrates the versatility of 5-fluoro-4-trifluoromethyl-1,3-oxazole as a synthetic equivalent, showcasing its importance in chemical synthesis (Burger et al., 2006). Additionally, the compound is involved in the synthesis of various 1,2,4-triazole derivatives and benzoxazolone derivatives, which have been screened for their antimicrobial activities, indicating the compound's potential in developing new antimicrobial agents (Bektaş et al., 2007).

Applications in Polymer Science

5-(Trifluoromethyl)-1,3-benzoxazol-2-amine is also significant in polymer science. It has been used in the synthesis and evaluation of novel aromatic poly(ether-imide) with benzazole pendent groups and flexible ether linkages, indicating its role in developing high-performance polymers with specific desired properties (Toiserkani, 2011).

Safety And Hazards

Based on the safety data sheet of a similar compound, 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate, it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid ingestion and inhalation, and to use only outdoors or in a well-ventilated area .

Future Directions

The trifluoromethyl group is often used in the development of new herbicides and is a key structural motif in active agrochemical and pharmaceutical ingredients . It is expected that many novel applications of 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine will be discovered in the future .

properties

IUPAC Name

5-(trifluoromethyl)-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)4-1-2-6-5(3-4)13-7(12)14-6/h1-3H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDXQCUQIUYDDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)-1,3-benzoxazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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